

# **ENMD-2076 Tartrate: A Multi-Targeted Kinase Inhibitor for Cancer Therapy**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	ENMD-2076 Tartrate	
Cat. No.:	B1671335	Get Quote

An In-Depth Technical Guide on the Mechanism of Action

## **Executive Summary**

ENMD-2076 tartrate is a potent, orally bioavailable small molecule kinase inhibitor that has demonstrated significant anti-cancer activity in a range of preclinical and clinical studies. Its primary mechanism of action is the dual inhibition of key drivers of cell proliferation and angiogenesis. ENMD-2076 is a highly selective inhibitor of Aurora A kinase, a critical regulator of mitosis, and also targets multiple receptor tyrosine kinases involved in angiogenesis, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Fibroblast Growth Factor Receptors (FGFRs). This multi-targeted approach leads to cell cycle arrest, induction of apoptosis, and suppression of tumor neovascularization, making ENMD-2076 a promising therapeutic agent for various solid and hematological malignancies.

# Core Mechanism of Action: Dual Inhibition of Proliferation and Angiogenesis

ENMD-2076 exerts its anti-tumor effects through a multi-pronged attack on critical cancerrelated pathways. This dual-action mechanism distinguishes it from many other kinase inhibitors.

### Inhibition of Aurora A Kinase and Disruption of Mitosis



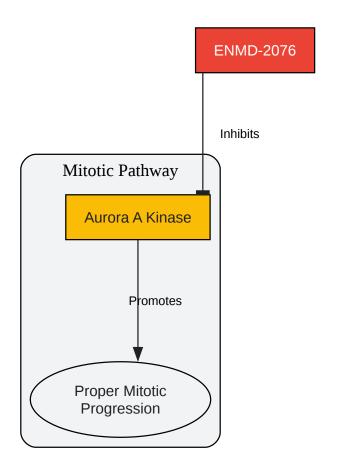


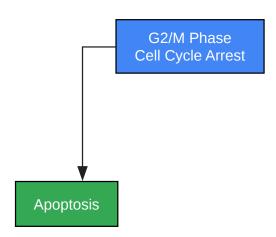


Aurora A kinase is a serine/threonine kinase that plays a pivotal role in the regulation of mitotic events, including centrosome maturation and separation, spindle assembly, and cytokinesis. Overexpression of Aurora A is common in many cancers and is associated with genomic instability and poor prognosis.

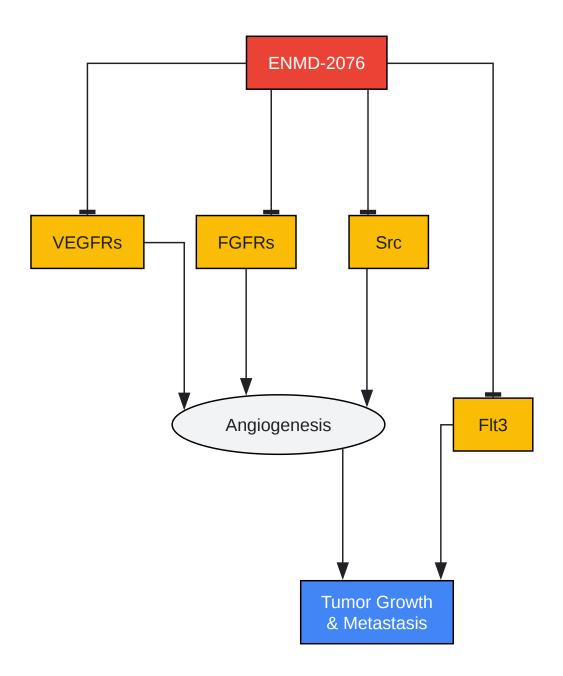
ENMD-2076 is a potent and selective inhibitor of Aurora A kinase.[1][2] By binding to the ATP-binding pocket of the enzyme, it prevents the phosphorylation of key downstream substrates. This inhibition disrupts the normal progression of mitosis, leading to a G2/M phase cell cycle arrest.[3] Prolonged arrest at this checkpoint ultimately triggers apoptosis (programmed cell death) in cancer cells.



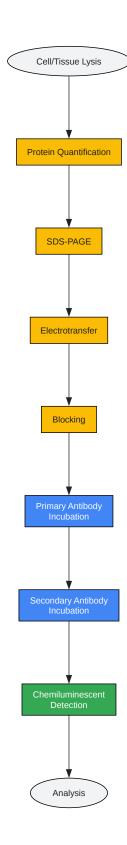












Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Assessment of the In vivo Antitumor Effects of ENMD-2076, a Novel Multitargeted Kinase Inhibitor, against Primary and Cell Line—Derived Human Colorectal Cancer Xenograft Models
  PMC [pmc.ncbi.nlm.nih.gov]
- 2. ENMD-2076 is an orally active kinase inhibitor with antiangiogenic and antiproliferative mechanisms of action PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.origene.com [cdn.origene.com]
- To cite this document: BenchChem. [ENMD-2076 Tartrate: A Multi-Targeted Kinase Inhibitor for Cancer Therapy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1671335#enmd-2076-tartrate-mechanism-of-action-in-cancer]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com